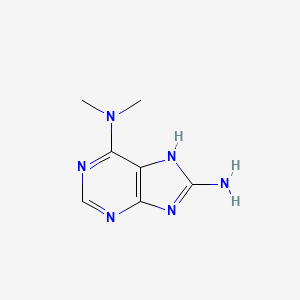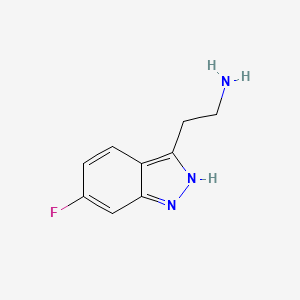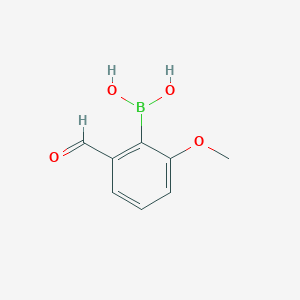
2-(tert-Butyl)-4-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butyl group and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The phenolic hydroxyl group can be reduced to a corresponding ether.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like aluminum chloride or boron trifluoride are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-4-carboxyphenol.
Reduction: Formation of 2-(tert-Butyl)-4-(methoxymethyl)phenol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-(tert-Butyl)-4-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing biological pathways and chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-(tert-Butyl)-4-ethylphenol: Contains an ethyl group in place of the hydroxymethyl group.
2-(tert-Butyl)-4-(methoxymethyl)phenol: A derivative with a methoxymethyl group.
Uniqueness
2-(tert-Butyl)-4-(hydroxymethyl)phenol is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
85139-41-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-tert-butyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3 |
InChI Key |
SCDJGJZJYBXZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912807.png)








![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11912859.png)

![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)
![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
